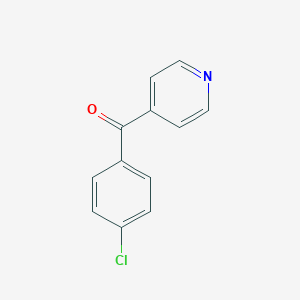

4-(4-Chlorobenzoyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFKKLFLLAFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163056 | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-48-2 | |

| Record name | 4-(4-Chlorobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14548-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-chlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Chlorobenzoyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85WG3ST7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorobenzoyl Pyridine

In-depth Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. For 4-(4-Chlorobenzoyl)pyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy has provided a wealth of information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for a related compound, 4-(p-chlorobenzyl)pyridine, show distinct chemical shifts. The pyridine (B92270) protons appear at approximately 8.5 ppm and 7.1 ppm, while the chlorobenzyl protons are observed around 7.2-7.3 ppm. The methylene (B1212753) bridge protons (CH₂) give a signal at about 3.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. For 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, a derivative of the title compound, the carbon signals are spread over a wide range, indicating the diverse electronic environments of the carbon atoms within the molecule. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons within a molecule. creative-biostructure.com For complex molecules, 2D NMR helps in assigning the signals that are ambiguous in 1D spectra. measurlabs.com

| ¹H NMR Data for 4-(p-chlorobenzyl)pyridine in CDCl₃ | | :--- | :--- | | Assignment | Chemical Shift (ppm) | | Pyridine-H (A) | 8.500 | | Chlorobenzyl-H (B) | 7.267 | | Pyridine-H (C) | 7.09 | | Chlorobenzyl-H (D) | 7.07 | | Methylene-H (E) | 3.926 | Note: Data is for the related compound 4-(p-chlorobenzyl)pyridine as a representative example. chemicalbook.com

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., EIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For aromatic ketones, a common fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of stable acylium ions. libretexts.org The mass spectrum of this compound would be expected to show a prominent molecular ion peak and fragment ions corresponding to the chlorobenzoyl and pyridinyl moieties. uni.lu

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Adduct | m/z | | [M+H]⁺ | 218.03671 | | [M+Na]⁺ | 240.01865 | | [M-H]⁻ | 216.02215 | Predicted m/z values for common adducts. uni.lu

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum of a related compound, N-(4-chlorobenzoyl)–N′-4-methoxylphenylthiourea, shows characteristic absorption bands. The C=O stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. researchgate.net For a cobalt complex with 4-(4-chlorobenzyl)pyridine (B1583355), the asymmetric stretching vibration νas(CN) of the thiocyanate (B1210189) ligand is observed at 2064 cm⁻¹, indicating N-terminal bonding. rsc.org

| Characteristic FTIR Vibrational Frequencies | | :--- | :--- | | Vibrational Mode | Frequency Range (cm⁻¹) | | C=O Stretch | 1650-1700 | | C-Cl Stretch | 600-800 | | Aromatic C=C Stretch | 1400-1600 | | Pyridine Ring Vibrations | Various | General expected ranges for the functional groups present in this compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions and DNA Binding Studies

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and can be employed to investigate interactions with biomolecules like DNA.

Electronic Transitions: The UV-Vis spectrum of organic compounds arises from transitions of electrons from lower to higher energy molecular orbitals. sci-hub.se Ruthenium complexes containing this compound exhibit broad absorption bands in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. bohrium.comresearchgate.net

DNA Binding Studies: Changes in the UV-Vis absorption spectrum of a compound upon addition of DNA can indicate binding interactions. For instance, a decrease in the molar absorptivity (hypochromism) and a red shift in the absorption maximum (bathochromism) are often indicative of intercalative binding. cmjpublishers.com Studies on ruthenium complexes with this compound have shown interactions with DNA, although in some cases, the binding was found to be weak. researchgate.net

| UV-Visible Absorption Data for a Zn(II) Complex with a 4-(4-chlorobenzoyl)pyrazolone Ligand | | :--- | :--- | | Transition | Wavelength Range (nm) | | Ligand-to-Metal Charge Transfer (LMCT) | 320-400 | Data for a related zinc complex. bohrium.com

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

SCXRD allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. uol.demdpi.comuhu-ciqso.es

The crystal structure of complexes containing derivatives of this compound has been determined. For example, the crystal structure of 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes have been elucidated, revealing detailed information about their molecular geometry and packing in the solid state. researchgate.net Similarly, the crystal structures of cobalt(II) complexes with 4-(4-chlorobenzyl)pyridine have been reported, showing how the coordination environment of the metal ion is influenced by the ligands. rsc.orgresearchgate.net

A study on N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea revealed a monoclinic crystal system with space group P2₁/n. researchgate.net Another example is a ruthenium(II) complex whose molecular structure was determined by single-crystal X-ray diffraction analysis. researchgate.net

| Crystallographic Data for N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/n | | a (Å) | 12.125(2) | | b (Å) | 6.3650(6) | | c (Å) | 19.755(3) | | β (°) | 76.800(6) | | V (ų) | 1484.3(3) | | Z | 4 | Data for a related compound. researchgate.net

Based on the conducted research, detailed scientific data specifically for the chemical compound this compound that would be sufficient to populate the requested sections is not available. The search results lack the specific research findings, such as crystal structure data files (CIFs), detailed computational analyses, or studies on polymorphism that are necessary to generate a thorough and scientifically accurate article according to the provided outline.

Information available for closely related compounds, such as 4-(4-chlorobenzyl)pyridine or the fluoro-analogue, cannot be used as a substitute due to the strict instruction to focus solely on this compound.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the following sections:

Applications in Materials Science and Industrial Chemistry

Catalysis and Photocatalysis

There is currently no substantial information available in public-facing scientific literature detailing the use of 4-(4-chlorobenzoyl)pyridine in catalysis or photocatalysis. Searches for its application as a ligand in metal complexes for catalysis, its role in the photocatalytic degradation of organic pollutants, or its use in developing heterogeneous catalysts did not yield specific research findings. It is crucial to distinguish this compound from the structurally similar compound 4-(4-chlorobenzyl)pyridine (B1583355), for which some catalytic studies involving metal complexes exist. However, these findings are not applicable to the ketone structure of this compound.

Role as Ligands in Metal Complexes for Catalytic Applications (e.g., Ruthenium, Cobalt, Zinc complexes)

No specific studies detailing the synthesis or catalytic activity of ruthenium, cobalt, or zinc complexes with this compound as a primary ligand were identified.

Photocatalytic Degradation of Organic Pollutants (e.g., Synthetic Dyes)

Information on the use of this compound or its derivatives as photocatalysts for the degradation of organic pollutants, such as synthetic dyes, is not present in the available literature.

Development of Heterogeneous Catalysts

There is no available research describing the application of this compound in the development of heterogeneous catalysts.

Specialty Chemical Synthesis and Intermediates

While commercially available and noted as a chemical intermediate, specific, well-documented examples of its large-scale use in the synthesis of specialty chemicals are limited.

Use as Pharmaceutical Intermediates

Precursors for Agrochemicals

No information was found to substantiate the use of this compound as a precursor for the synthesis of agrochemicals.

Building Blocks for Polymers and Resins

While not a conventional monomer for large-scale commodity plastics, this compound serves as a crucial building block in the synthesis of specialized polymers and complex organic molecules. Its utility stems from the reactivity of its constituent parts, which allows for its incorporation into larger macromolecular structures. It is often employed as a chemical intermediate in multi-step syntheses. fishersci.com

For instance, the core structure is used to synthesize more elaborate derivatives, such as 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, through reactions targeting the pyridine (B92270) nitrogen. jksus.org This process demonstrates its role as a foundational scaffold upon which further chemical complexity can be built. Similarly, related structures like 2-(4-chlorobenzoyl)benzoic acid are used to construct three-dimensional coordination polymers with lanthanide ions, highlighting the utility of the chlorobenzoyl fragment in creating extended solid-state networks. henu.edu.cn The presence of the ketone and the pyridine ring provides two distinct sites for potential reactions, allowing it to be integrated into polymer backbones or as a pendant group, thereby imparting specific properties such as thermal stability, metal-binding capability, or altered solubility to the final material.

Supramolecular Chemistry and Coordination Polymers

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, functional superstructures. This compound is an exemplary candidate for such applications due to its capacity for forming coordination complexes and participating in a variety of directional intermolecular forces.

The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to metal centers to form coordination polymers. nih.govrsc.org These materials consist of repeating coordination entities that extend in one, two, or three dimensions. The specific geometry and properties of the resulting network are dictated by the coordination preference of the metal ion and the structure of the organic ligand. By using ligands like this compound, chemists can design materials with specific topologies and functions. Research on the closely related ligand, 4-benzoylpyridine (B1666322), has shown its effectiveness in forming one-dimensional (1D) chain polymers with transition metals like cobalt(II), establishing a clear precedent for the utility of this structural motif. bohrium.comrsc.org

The design of advanced materials through self-assembly is governed by the precise control of non-covalent interactions. rsc.org The molecular structure of this compound offers several features that can be exploited for crystal engineering and the design of supramolecular assemblies.

The primary interactions driving the self-assembly include:

Hydrogen Bonding: The carbonyl oxygen atom is a potent hydrogen bond acceptor. In crystal structures of related complexes, this group readily forms hydrogen bonds, for example with methanol (B129727) molecules, linking discrete complexes into layered arrangements. iucr.org The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. This directional interaction is an increasingly important tool in crystal engineering.

π-π Stacking: The presence of two aromatic rings (the pyridine and chlorophenyl groups) allows for π-π stacking interactions, which help to stabilize crystal packing and organize the molecules in a co-facial arrangement.

One of the most compelling applications of pyridine-based ligands is in the construction of low-dimensional magnetic materials, such as single-chain magnets (SCMs). These materials are of fundamental interest for their unusual physical properties and potential applications in high-density information storage and quantum computing. rsc.org

Extensive research on the analogous, non-chlorinated ligand 4-benzoylpyridine has provided a clear blueprint for how these molecules function in creating magnetic coordination polymers. bohrium.comrsc.org When 4-benzoylpyridine is reacted with cobalt(II) thiocyanate (B1210189), it forms the 1D coordination polymer [Co(NCS)2(4-benzoylpyridine)2]n. rsc.org In this structure, the cobalt(II) ions are bridged by thiocyanate anions to form chains, and the 4-benzoylpyridine molecules act as terminal ligands coordinated to the cobalt centers.

Magnetic studies of this compound revealed ferromagnetic coupling along the cobalt(II) chains, with weak antiferromagnetic interactions between adjacent chains. rsc.org This leads to long-range magnetic ordering below a critical temperature (Tc) of 3.7 K. Furthermore, the material exhibits a metamagnetic transition at a low critical field of 350 Oersted (Oe) and shows slow magnetic relaxation, a characteristic behavior of single-chain magnets. rsc.org The bulky nature of the 4-benzoylpyridine ligand helps to isolate the magnetic chains from one another, promoting the one-dimensional magnetic character. bohrium.comrsc.org The substitution of a chloro-group in this compound is expected to further influence these inter-chain interactions through halogen bonding and steric effects, offering a pathway to fine-tune the magnetic properties of the resulting materials.

Interactive Table: Magnetic Properties of an Analogous 4-Benzoylpyridine Coordination Polymer

The following table summarizes the key magnetic properties observed for the coordination polymer [Co(NCS)2(4-benzoylpyridine)2]n, which serves as a model for materials derived from this compound. rsc.org

| Magnetic Property | Value | Unit | Description |

| Magnetic Ordering | Ferromagnetic (intrachain) | - | The magnetic moments on adjacent cobalt ions within a single polymer chain align in the same direction. |

| Critical Temperature (Tc) | 3.7 | K | The temperature below which long-range magnetic order is established. |

| Critical Field (Hc) | 350 | Oe | The applied magnetic field at which the material undergoes a metamagnetic transition from an antiferromagnetic-like state to a ferromagnetic state. |

| Magnetic Character | Single-Chain Magnet (SCM) | - | Exhibits slow relaxation of magnetization, a property arising from the behavior of individual polymer chains. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 4-(4-Chlorobenzoyl)pyridine Derivatives

The continued exploration of this compound derivatives is a key area of future research. The structural framework of this compound allows for extensive modification, enabling the synthesis of advanced derivatives with enhanced biological activities.

One approach involves the strategic modification of the pyridine (B92270) ring and the chlorobenzoyl moiety. For instance, the introduction of different substituents can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding and efficacy. Research has demonstrated that derivatives of this compound can be synthesized with various functional groups, leading to compounds with diverse pharmacological profiles.

The synthesis of these advanced derivatives often employs multi-step reaction sequences. For example, the reaction of 2-(4'-chlorobenzoyl)benzoic acid with hydroxylamine (B1172632) hydrochloride in pyridine can yield a benzoxazine (B1645224) intermediate, which can be further modified. google.com Another common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4-dimethylaminopyridine (B28879) in toluene. jksus.org These methods provide a basis for creating a library of novel compounds for biological screening.

Furthermore, the development of stereoselective synthesis methods is crucial for producing enantiomerically pure derivatives. This is particularly important as different stereoisomers of a chiral drug can have distinct pharmacological and toxicological properties.

Exploration of Novel Biological Targets and Therapeutic Areas

A significant avenue for future research is the identification of new biological targets and therapeutic applications for this compound derivatives. While existing research has highlighted their potential as anticancer and anti-inflammatory agents, the full spectrum of their biological activity remains to be explored.

Recent studies have shown that derivatives of this scaffold can exhibit a range of biological effects. For example, certain pyrazole (B372694) derivatives containing the 3-(4-chlorophenyl) moiety have demonstrated antifungal and antitubercular activities. nih.gov Additionally, some pyrrolo[3,4-c]pyridine derivatives have shown antiviral activity, particularly against the respiratory syncytial virus (RSV). nih.gov

The investigation of these compounds as inhibitors of specific enzymes or protein-protein interactions is a promising area. For instance, some 4-chlorobenzoylpiperidine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a potential therapeutic target for various cancers. researchgate.net Moreover, computational docking studies have suggested that this compound derivatives may bind to proteins like beta-lactamase, indicating potential as antimicrobial agents. researchgate.net

The exploration of jejich therapeutic potential extends to various disease areas. For example, some imidazo[4,5-b]pyridine derivatives have been investigated as dual inhibitors of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia. acs.org The versatility of the this compound scaffold suggests that its derivatives could be developed for a wide range of conditions, including infectious diseases, neurological disorders, and metabolic diseases.

Development of Industrial-Scale, Sustainable Production Methods

As promising drug candidates emerge from research, the development of efficient and sustainable methods for their large-scale production becomes paramount. The transition from laboratory-scale synthesis to industrial manufacturing presents several challenges, including cost-effectiveness, safety, and environmental impact.

Future research in this area will focus on optimizing existing synthetic routes and developing novel, greener alternatives. This includes the use of more environmentally friendly solvents, catalysts, and reagents. For example, the use of water as a solvent and inorganic bases in the synthesis of intermediates can improve the sustainability of the process. google.com Microwave-assisted synthesis and the use of ionic liquids are other green chemistry approaches that could be applied to the production of this compound derivatives. frontiersin.org

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, will also be a key focus. This could involve the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purity. The development of a robust and scalable process for the synthesis of key intermediates, such as 2-(4'-chlorobenzoyl)benzoic acid, is crucial for the industrial production of final drug products. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development, and the exploration of this compound derivatives is no exception. These computational tools can significantly accelerate the identification of promising new compounds and optimize their properties.

AI and ML algorithms can be used to analyze large datasets of chemical structures and their associated biological activities to identify structure-activity relationships (SAR). mdpi.com This information can then be used to design new derivatives with improved potency and selectivity. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel compounds based on their chemical structure. nih.gov

Generative AI models can design novel molecular structures with desired properties from scratch. acs.org These models can explore a vast chemical space to identify new scaffolds and derivatives that are likely to be active against a specific biological target. This approach can significantly reduce the time and cost associated with traditional high-throughput screening methods.

Furthermore, AI can be used to predict the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.comnih.gov This can help to reduce the attrition rate of drug candidates in later stages of development. The integration of AI and ML into the discovery and optimization of this compound derivatives holds immense potential for accelerating the development of new and effective medicines.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chlorobenzoyl)pyridine, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions. A key approach involves coupling a chlorinated pyridine derivative with a benzoyl chloride intermediate under basic conditions. For example:

- Step 1 : Chlorination of the pyridine ring followed by introduction of functional groups via electrophilic aromatic substitution .

- Step 2 : Amidation using 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH) to form the final product .

Optimization includes solvent selection (e.g., DMF or toluene), catalyst use (e.g., palladium), and temperature control to enhance yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How can impurities in this compound be identified and quantified during synthesis?

Impurity profiling is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, pharmacopeial standards list relative retention times for common impurities (Table 1) :

| Impurity | Relative Retention Time (%) |

|---|---|

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |

| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | 0.36 |

| Any other impurity | ≤0.1 |

Column chromatography (silica gel, ethyl acetate/hexane gradients) further purifies the compound .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve the molecular conformation of this compound?

- Experimental : Single-crystal X-ray diffraction (SHELX software) determines bond lengths, angles, and packing interactions. For example, hydrogen bonding (N–H···O) in related pyridine derivatives is critical for stability .

- Computational : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) predict electronic properties. SMILES/InChI keys (e.g.,

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Cl) inform molecular docking studies for biological activity prediction .

Q. What strategies are employed to investigate the reaction mechanisms of this compound derivatives in drug synthesis?

Q. How do structural modifications of this compound influence its biological activity?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., –CF, –NO) to enhance binding to target enzymes. For example:

Q. How can contradictory data from different synthesis methods be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.